Topological Polar Surface Area (TPSA) Differentiation: 2‑Fluoro vs. 2‑Chloro Phenoxy Analog
The target compound (2‑F, 4‑Br) exhibits a computed TPSA of 21.7 Ų, substantially lower than the 86.4 Ų reported for its direct 2‑Cl analog (CID 87576634, CAS 1704080‑89‑6) [1][2]. This 74.9% reduction in polar surface area predicts superior passive membrane permeability for the fluorinated compound, which is critical for CNS-targeted programs where lower TPSA correlates with enhanced blood‑brain barrier penetration [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 21.7 Ų |
| Comparator Or Baseline | 86.4 Ų (2‑Cl analog, CID 87576634) |
| Quantified Difference | 64.7 Ų lower (74.9% reduction) |
| Conditions | Computed by Cactvs 3.4.8 via PubChem (2025 release) |
Why This Matters
When selecting a 4-bromo-phenoxyethyl piperidine building block for CNS or intracellular targets, the 2‑F variant's markedly lower TPSA translates to predictably better membrane permeability than the 2‑Cl analog, reducing the need for additional structural modifications to improve cell penetration.
- [1] PubChem. (2025). Compound Summary for CID 91800456 — Computed TPSA: 21.7 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 87576634 — Computed TPSA: 86.4 Ų. National Center for Biotechnology Information. View Source
